Product packaging for L-Phenylalanine, propyl ester(Cat. No.:CAS No. 54966-38-0)

L-Phenylalanine, propyl ester

Cat. No.: B3271485
CAS No.: 54966-38-0
M. Wt: 207.27 g/mol
InChI Key: ZQFRXVDPMWSCHZ-NSHDSACASA-N
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Description

Contextualization of L-Phenylalanine Esters in Synthetic and Biocatalytic Research

L-Phenylalanine esters, as a class, are pivotal in synthetic organic chemistry, primarily as protecting groups for the carboxylic acid functionality of the amino acid. This protection strategy is fundamental in peptide synthesis, preventing the carboxyl group from participating in unwanted side reactions during the formation of peptide bonds. Beyond their role as protecting groups, these esters are valuable substrates in various chemical transformations.

In the domain of biocatalysis, L-phenylalanine esters are extensively utilized as substrates to investigate the activity and selectivity of enzymes, particularly lipases and proteases. mdpi.comnih.gov Biocatalytic methods are increasingly favored for their sustainability, high enantioselectivity, and mild reaction conditions, eliminating the need for harsh chemicals and protecting groups. biorxiv.org For instance, research has explored the use of lipases from sources like Rhizomucor miehei and porcine pancreas for the enzymatic synthesis of L-phenylalanyl esters of D-glucose in non-polar solvents. nih.gov These enzymatic approaches often result in high yields and can produce a mixture of mono- and di-esters. nih.gov Furthermore, cascade biocatalysis systems have been developed to convert L-phenylalanine into a variety of high-value chiral chemicals, demonstrating the versatility of this amino acid in sustainable synthesis. rsc.orgresearchgate.net The enzymatic synthesis of peptides also employs L-phenylalanine esters as donor molecules in reactions catalyzed by enzymes like α-chymotrypsin. tandfonline.com

Significance of Propyl Ester Derivatives in Amino Acid Chemistry

The propyl ester moiety in L-phenylalanine, propyl ester imparts specific physicochemical properties that are advantageous in certain applications. The introduction of the propyl group can enhance the solubility of the amino acid derivative in organic solvents, which is often a crucial factor in achieving homogeneous reaction conditions in non-aqueous media. This increased lipophilicity can also influence the interaction of the molecule with the active sites of enzymes, potentially affecting reaction rates and selectivity in biocatalytic transformations.

Research has shown that the length of the alkyl chain in amino acid esters can influence their stability and reactivity. nih.gov For example, in the context of prodrugs, propyl esters have been found to be more stable than their methyl or ethyl counterparts. nih.gov In peptide synthesis, the choice of the ester group can be critical, and propyl esters offer an alternative to more commonly used methyl or benzyl (B1604629) esters, with potentially different deprotection conditions. nih.gov Studies have also investigated the use of amino acid propyl esters in the formation of ionic liquids and their application in drug delivery systems, highlighting the versatility of this functional group modification. researchgate.netrsc.org

Overview of Key Academic Research Trajectories for this compound

Academic research involving this compound has followed several key trajectories. A significant area of focus has been its synthesis, both through traditional chemical methods and, more recently, through enzymatic catalysis. For instance, new tetrazolyl derivatives of L-phenylalanine have been synthesized starting from the n-propyl ester. researchgate.net

Another major research avenue is the use of this compound as a substrate in enzymatic reactions to probe enzyme kinetics and stereoselectivity. Studies have examined the transesterification of racemic phenylalanine propyl ester with diols, catalyzed by enzymes, to produce chiral hydroxybutyl esters. epfl.ch Furthermore, it has been a component in the synthesis of more complex molecules, such as the antihypertensive agent Alacepril, which is a derivative of L-prolyl-L-phenylalanine. jst.go.jp The compound and its derivatives are also of interest in materials science, where they have been used to create novel ibuprofenates for potential use in transdermal drug delivery systems. researchgate.netrsc.org

Table 1: Chemical and Physical Properties of this compound

Property Value
Chemical Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Appearance Varies (often a colorless oil or low-melting solid)
Chirality (S)-enantiomer
Solubility Generally soluble in organic solvents like ethanol (B145695), methanol (B129727), and chloroform.

Note: Specific values for properties like melting point, boiling point, and density can vary depending on the purity and experimental conditions. Data should be consulted from reliable chemical databases for precise figures.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
L-Phenylalanine
L-Phenylalanine methyl ester
L-Phenylalanine ethyl ester
L-Phenylalanine benzyl ester
D-Glucose
Ibuprofen (B1674241)
Alacepril
L-prolyl-L-phenylalanine
(E)-cinnamic acid
L-Tyrosine
L-DOPA
L-Tryptophan
N-acetyl-L-phenylalanyl-L-lysine
L-alanine-n-propyl ester
L-leucinamide
Nα-formyl-L-phenylalanine methyl ester
Nα-formyl-L-tyrosyl-L-alanine-n-propyl ester

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B3271485 L-Phenylalanine, propyl ester CAS No. 54966-38-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl (2S)-2-amino-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-8-15-12(14)11(13)9-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFRXVDPMWSCHZ-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)[C@H](CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Production of L Phenylalanine, Propyl Ester

Direct Esterification Techniques

Direct esterification represents the most straightforward approach to producing L-Phenylalanine, propyl ester. This method involves the reaction of L-phenylalanine with propanol (B110389), typically in the presence of a catalyst to facilitate the conversion of the carboxylic acid group into a propyl ester.

Acid-Catalyzed Esterification Approaches

Acid-catalyzed esterification, commonly known as Fischer esterification, is a widely employed method for the synthesis of amino acid esters. nih.gov This equilibrium-driven process involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. In the context of this compound synthesis, this entails the reaction of L-phenylalanine with propanol, catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out by heating the mixture under reflux. googleapis.com To drive the equilibrium towards the formation of the ester, an excess of the alcohol (propanol) is often used, or water, a byproduct of the reaction, is removed.

The use of sulfuric acid as a catalyst has been reported to be effective in the esterification of amino acids. nih.gov For instance, the esterification of L-phenylalanine with methanol (B129727) in the presence of sulfuric acid has been shown to produce high yields of the corresponding methyl ester. googleapis.com A similar approach can be applied for the synthesis of the propyl ester, where propanol would serve as the alcohol. The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

CatalystAlcoholTemperatureYieldReference
Sulfuric AcidMethanol89 °C99.0% googleapis.com
Sulfuric AcidMethanol85 °C83.2% googleapis.com
Sulfuric AcidEthanol (B145695)90 °C78.1% googleapis.com

This table presents data for the acid-catalyzed esterification of L-phenylalanine with different alcohols to illustrate the general effectiveness of this method.

Thionyl Chloride-Mediated Esterification Protocols

Thionyl chloride (SOCl₂) is a highly effective reagent for the esterification of amino acids, including L-phenylalanine. nih.gov This method offers an alternative to traditional acid-catalyzed esterification and can often provide excellent yields. The reaction proceeds by first converting the carboxylic acid into a more reactive acyl chloride intermediate. This intermediate then readily reacts with an alcohol, in this case, propanol, to form the desired ester. masterorganicchemistry.com A significant advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion.

The procedure typically involves the slow addition of thionyl chloride to a suspension of the amino acid in the alcohol at a controlled temperature, often starting at low temperatures (e.g., 0 °C or -10 °C) and then allowing the reaction to proceed at room temperature or with gentle heating. prepchem.comrsc.org The in situ generated HCl also acts as a catalyst for the esterification. google.com The final product is usually obtained as its hydrochloride salt.

Amino AcidAlcoholReagentTemperatureYieldReference
L-PhenylalanineMethanolThionyl Chloride0 °C to RT97% rsc.org
p-Nitro-L-phenylalanineMethanolThionyl Chloride-10 °C to RT81% prepchem.com

This table showcases the yields obtained for the thionyl chloride-mediated esterification of phenylalanine and a derivative with methanol, indicating the high efficiency of this protocol.

Acetyl Chloride-Promoted Esterification Strategies

The use of acetyl chloride in an alcoholic solvent provides another effective method for the esterification of amino acids. In this approach, acetyl chloride is not the direct esterifying agent but rather serves as a precursor for the in-situ generation of hydrogen chloride (HCl). sciencemadness.org When acetyl chloride is added to an alcohol, such as propanol, it reacts to form the corresponding ester (propyl acetate) and HCl. The generated HCl then acts as the catalyst for the Fischer esterification of the amino acid with the excess alcohol present in the reaction mixture.

This method is considered a convenient and mild way to achieve esterification, often providing good to excellent yields. sciencemadness.org The reaction is typically carried out by dissolving or suspending the amino acid in the alcohol and then adding acetyl chloride. The mixture is then stirred, often at room temperature, until the reaction is complete. Similar to the thionyl chloride method, the amino acid ester is typically isolated as its hydrochloride salt.

Alternative Chemical Synthesis Routes

Beyond direct esterification, alternative synthetic strategies can be employed to produce this compound. These methods may offer advantages in specific contexts, such as when starting from a different L-phenylalanine derivative or when a multi-step synthesis is required to achieve a specific chemical transformation.

Transesterification Processes Involving L-Phenylalanine Derivatives

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This process can be used to synthesize this compound by reacting a different ester of L-phenylalanine, such as the methyl or ethyl ester, with propanol. Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com

For instance, L-phenylalanine methyl ester can be converted to L-phenylalanine propyl ester by heating it in an excess of propanol in the presence of a suitable catalyst. To drive the reaction to completion, the lower-boiling alcohol (methanol in this case) is typically removed by distillation. While this method is feasible, it is often more common to perform direct esterification. However, transesterification can be a useful strategy if a different ester of L-phenylalanine is more readily available as a starting material. Enzymatic transesterification has also been explored, for example, using immobilized α-chymotrypsin to catalyze the transfer of the L-phenylalanine radical from a propyl ester to another alcohol. epfl.ch

Protection and Deprotection Strategies in Multistep Syntheses

In more complex synthetic sequences, it is often necessary to protect the amino group of L-phenylalanine to prevent it from participating in unwanted side reactions during the esterification of the carboxylic acid group. cem.com The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amines. organic-chemistry.org

The synthesis of this compound via this strategy would involve a three-step process:

Protection: The amino group of L-phenylalanine is first protected with a Boc group, typically by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions to yield N-Boc-L-phenylalanine. orgsyn.org

Esterification: The carboxylic acid group of N-Boc-L-phenylalanine is then esterified with propanol using standard esterification methods, such as acid catalysis or coupling agents.

Deprotection: Finally, the Boc protecting group is removed from the amino group, usually under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent), to yield the desired this compound, typically as its corresponding salt. sciengine.com

This protection-deprotection strategy, although longer, ensures that the esterification occurs selectively at the carboxylic acid group and is a fundamental approach in peptide synthesis and the preparation of other complex molecules derived from amino acids. nih.govuchicago.edu

StepReactantsProduct
ProtectionL-Phenylalanine, Di-tert-butyl dicarbonateN-Boc-L-phenylalanine
EsterificationN-Boc-L-phenylalanine, Propanol, CatalystN-Boc-L-phenylalanine, propyl ester
DeprotectionN-Boc-L-phenylalanine, propyl ester, AcidThis compound

Chemical Reactivity and Advanced Derivatization of L Phenylalanine, Propyl Ester

Formation of Ionic Liquid Conjugates

A significant area of research involves the transformation of L-phenylalanine, propyl ester into protic ionic liquids (PILs), particularly those incorporating active pharmaceutical ingredients (APIs). This strategy aims to modify the physicochemical properties of parent drugs. The synthesis typically involves a straightforward acid-base neutralization reaction where the amino acid ester acts as the Brønsted base and the API, containing an acidic proton, acts as the Brønsted acid.

The synthesis of L-phenylalanine propyl ester salicylate (B1505791) is achieved through a neutralization reaction between L-phenylalanine propyl ester (the cation precursor) and salicylic (B10762653) acid (the anion precursor). researchgate.netanalis.com.my This reaction is typically performed by combining equimolar amounts of the Brønsted acid (salicylic acid) and the Brønsted base (L-phenylalanine propyl ester). analis.com.my The transfer of a proton from the carboxylic acid group of salicylic acid to the amino group of the L-phenylalanine propyl ester results in the formation of the ionic liquid. analis.com.my This process is often part of a three-step method that includes the initial synthesis of the amino acid ester hydrochloride followed by the final salt formation. researchgate.net

This compound ibuprofenate ([PheOPr][IBU]) is synthesized by pairing the ibuprofen (B1674241) anion with the L-phenylalanine propyl ester cation. nih.govresearchgate.net This process modifies the structure of ibuprofen into an ion pair, which can alter its properties. nih.govresearchgate.net The synthesis yields the target compound in high purity, as confirmed by analytical techniques such as 1H NMR spectroscopy and elemental analysis. researchgate.net Studies on these ionic liquids have explored their potential in drug delivery systems, showing that the resulting salt can influence properties like skin permeability. nih.govresearchgate.net For instance, [PheOPr][IBU] exhibited a steady-state flux of 28.01 μg IBU per cm² per hour from an ethanol (B145695) solution, which was higher than that of unmodified ibuprofen. nih.gov

Table 1: Physicochemical Data for L-Phenylalanine Propyl Ester Ibuprofenate

Property Value Reference
Yield 97% researchgate.net
Steady-State Flux 28.01 μg IBU/cm²/h nih.gov
Structure Ionic pair of Ibuprofen anion and L-phenylalanine propyl ester cation nih.govresearchgate.net

The choice of counterion (the anionic partner) and structural variations in the amino acid ester cation significantly impacts the physicochemical properties of the resulting ionic liquids. Research has shown that by pairing different active pharmaceutical ingredient anions with amino acid ester cations, properties such as solubility, lipophilicity, and thermal stability can be systematically modified. mdpi.com For example, converting ibuprofen into salts with various L-amino acid alkyl esters resulted in derivatives with higher water solubility and lower lipophilicity compared to the parent drug. mdpi.com The length of the alkyl chain in the ester and the nature of the amino acid side chain are key factors that allow for the "design" of the salt's properties. nih.govresearchgate.net These structural modifications have been shown to influence skin permeability, a critical factor for transdermal drug delivery systems. nih.govnih.gov

Integration into Complex Heterocyclic Frameworks

Beyond ionic liquids, this compound is a valuable intermediate in the synthesis of complex organic molecules, particularly heterocyclic compounds. Its inherent chirality and functional groups make it a suitable starting material for building intricate molecular architectures.

While direct synthesis of quinazolinedione skeletons from this compound is not extensively detailed in the provided context, amino acid esters are common precursors for such heterocyclic systems. The general synthetic routes often involve the reaction of the amino group of the amino acid ester with a suitable carbonyl-containing compound, followed by cyclization reactions to form the heterocyclic ring. The ester group can then be hydrolyzed or further modified. The phenylalanine moiety provides a key structural element that can be incorporated into the final quinazolinedione framework, influencing its biological activity and stereochemistry.

The primary amino group of L-phenylalanine esters, including the propyl ester, is a key site for post-esterification modifications, most notably N-alkylation. nih.gov Catalytic N-alkylation methods using alcohols as alkylating agents have been developed, offering an efficient route to N-alkyl amino acid esters. nih.govresearchgate.net These reactions are often performed using transition metal catalysts, such as iridium complexes, through a "hydrogen borrowing" mechanism. researchgate.net A significant challenge in these reactions is to achieve high selectivity for the desired mono-alkylation product while avoiding side reactions like transesterification and preserving the stereochemical integrity of the chiral center. nih.govresearchgate.net For instance, the N-alkylation of a phenylalanine pentyl ester with 4-methylbenzyl alcohol was studied to optimize reaction conditions to maximize the yield of the mono-alkylated product and minimize byproducts. nih.gov

Phosphonate (B1237965) Prodrug Conjugation Strategies

The conjugation of this compound to a phosphonate core represents a sophisticated strategy in prodrug design, aimed at enhancing the delivery of phosphonate-based therapeutic agents. This approach leverages the amino acid ester to improve cell permeability and potentially target specific transport mechanisms. The resulting phosphonobisamidate constructs are designed for chemical stability in the extracellular environment while being susceptible to bioactivation intracellularly.

Synthesis of L-Phenylalanine Propyl Ester Phosphonobisamidate Prodrugs

While specific literature detailing the synthesis of this compound phosphonobisamidate is limited, the synthetic route can be inferred from established methods for preparing analogous phosphorodiamidate and phosphoramidate (B1195095) prodrugs, often referred to as the ProTide approach. nih.gov The general strategy involves the sequential coupling of two amino acid ester moieties to a central phosphorus atom.

A plausible synthetic pathway would commence with the reaction of a dichlorophosphonate with two equivalents of L-phenylalanine propyl ester in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, in an anhydrous aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at reduced temperatures to control reactivity.

Alternatively, a stepwise approach could be employed for the synthesis of asymmetrical phosphonobisamidates. This would involve the reaction of the dichlorophosphonate with one equivalent of the first amino acid ester, followed by purification of the resulting phosphonamidic chloride intermediate. The subsequent reaction of this intermediate with the second amino acid ester would yield the final phosphonobisamidate product.

The following table outlines a hypothetical reaction scheme and the expected outcomes for the synthesis of a symmetrical this compound phosphonobisamidate.

Table 1: Hypothetical Synthesis of a Symmetrical this compound Phosphonobisamidate

StepReactantsReagents and ConditionsProductExpected Yield (%)
1Methylphosphonic dichloride, L-Phenylalanine propyl ester (2 equiv.)Triethylamine, Dichloromethane, 0 °C to room temperature, 12 hBis(L-phenylalanine propyl ester) methylphosphonobisamidate60-70

The purification of the final product would typically be achieved through column chromatography on silica (B1680970) gel, and the structure would be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and 31P NMR, along with mass spectrometry.

Chemical Stability and Activation Mechanisms of Prodrug Constructs

The chemical stability and activation mechanism of this compound phosphonobisamidate prodrugs are critical for their efficacy. These constructs are designed to be stable at physiological pH in the bloodstream to ensure they reach the target cells intact. However, once inside the cell, they must be efficiently cleaved to release the active phosphonate drug.

The activation of phosphoramidate prodrugs is generally a multi-step process that can involve both enzymatic and chemical transformations. nih.gov In the case of a phosphonobisamidate derived from an amino acid ester, the initial step is the enzymatic hydrolysis of one of the ester groups by intracellular esterases, such as carboxypeptidases, to yield a carboxylate intermediate. nih.gov

This is followed by an intramolecular cyclization, where the newly formed carboxylate attacks the phosphorus center, leading to the displacement of the second amino acid ester and the formation of a transient cyclic intermediate. This intermediate then hydrolyzes to release the active phosphonic acid.

The stability of the phosphonobisamidate bond (P-N bond) is crucial. It must be stable enough to prevent premature hydrolysis in the plasma but labile enough to be cleaved intracellularly. The rate of hydrolysis is influenced by the steric and electronic properties of the substituents on the phosphorus atom and the amino acid.

The table below summarizes the expected stability and activation profile of a hypothetical this compound phosphonobisamidate prodrug.

Table 2: Predicted Stability and Activation Profile of a Hypothetical this compound Phosphonobisamidate Prodrug

ConditionExpected Stability/ReactionKey Enzymes/Factors Involved
Acidic (pH 1-3)Relatively stable to hydrolysis.H+ catalysis
Neutral (pH 7.4, plasma)Stable, with a long half-life to minimize premature activation.Minimal enzymatic activity in plasma
Intracellular (cytosol)Sequential hydrolysis of the ester and P-N bonds.Carboxypeptidases, other esterases
Activation Mechanism1. Enzymatic hydrolysis of the propyl ester. 2. Intramolecular attack of the resulting carboxylate on the phosphorus center. 3. Release of the second amino acid ester and formation of a cyclic intermediate. 4. Hydrolysis of the cyclic intermediate to release the active phosphonate.Intracellular pH, enzyme concentrations

The successful design of these prodrugs hinges on a delicate balance between chemical stability and the kinetics of their bioactivation, ensuring efficient delivery and release of the therapeutic agent at the site of action.

Enzymatic Transformations and Biocatalysis Involving L Phenylalanine, Propyl Ester

Biocatalytic Production of L-Phenylalanine, Propyl Ester

The synthesis of amino acid esters through enzymatic routes is a well-established field, valued for its high selectivity and environmentally friendly reaction conditions.

Lipase-Catalyzed Esterification Reactions

Lipases are widely employed for the synthesis of various esters due to their stability in organic solvents and broad substrate specificity. The direct esterification of L-phenylalanine with propanol (B110389), catalyzed by lipases, represents a key biocatalytic route to this compound. Although specific studies focusing solely on the propyl ester are not extensively detailed in the literature, the principle is well-demonstrated in the synthesis of other L-phenylalanine esters.

For instance, research has shown the successful regioselective synthesis of L-phenylalanyl esters of D-glucose using unprotected L-phenylalanine and lipases from Rhizomucor miehei (RML) and porcine pancreas (PPL) in organic solvents. nih.govnih.gov In these studies, RML demonstrated superior conversion rates, achieving yields as high as 98%. nih.gov Such research underscores the potential of lipases to efficiently catalyze the esterification of L-phenylalanine with various alcohols, including propanol, to yield the corresponding ester. nih.govnih.gov

Protease-Mediated Ester Synthesis

Proteases, while primarily known for peptide bond hydrolysis, can also catalyze the reverse reaction—peptide synthesis and esterification—under kinetically controlled conditions, particularly in environments with low water activity. These enzymes can be utilized for the synthesis of amino acid esters from their constituent amino acid and alcohol.

However, a more common application of proteases in this context is the use of pre-formed amino acid esters, such as L-Phenylalanine, ethyl ester, as activated substrates for peptide synthesis. rpi.edu In these reactions, the protease catalyzes the aminolysis of the ester bond to form a peptide bond. This process, known as protease-catalyzed peptide synthesis (PCPS), is recognized as a green alternative to traditional chemical peptide synthesis, as it is conducted in aqueous environments with short reaction times. rpi.edu While not a direct synthesis of the monomeric propyl ester, this highlights the central role of phenylalanine esters in protease-mediated biocatalysis.

This compound as a Substrate in Enzymatic Transesterification Reactions

This compound serves as an important substrate or acyl donor in various enzymatic transesterification reactions, enabling the synthesis of other esters or peptides.

Alpha-Chymotrypsin Catalyzed Transesterification Studies

Alpha-chymotrypsin has been effectively used to catalyze the transfer of the L-phenylalanine moiety from its propyl ester to other nucleophiles. In one significant study, immobilized α-chymotrypsin was used in a continuous fixed-bed reactor to catalyze the transesterification of a racemic mixture of Dthis compound (DL-PAPE) with 1,4-butanediol. nih.govepfl.ch This reaction selectively converts the L-enantiomer, yielding L-phenylalanine 4-hydroxybutyl ester. nih.govepfl.ch

The process was optimized to achieve a high productivity of the target hydroxybutyl ester. nih.govepfl.ch The reaction is, however, accompanied by competing side reactions, including alcoholysis from the 1-propanol (B7761284) liberated during the primary reaction and hydrolysis of both the substrate and product esters. nih.govepfl.ch

ParameterValue
EnzymeImmobilized α-Chymotrypsin
Substrate 1 (Acyl Donor)Dthis compound (DL-PAPE)
Substrate 2 (Acyl Acceptor)1,4-Butanediol
ProductL-Phenylalanine 4-hydroxybutyl ester
Reaction TypeEnzymatic Transesterification
Reactor TypeContinuous Fixed-Bed Reactor
Optimal pH6.25
Optimal Temperature30°C
Max. Productivity~65 mol d⁻¹ L⁻¹ (of catalyst volume)
Reference nih.govepfl.ch

Subtilisin Carlsberg Mediated Transesterification in Organic Media

Subtilisin Carlsberg is another serine protease known for its catalytic activity in non-aqueous media. Research has demonstrated its use in the transesterification of N-acetyl-L-phenylalanine ethyl ester (APEE) with 1-propanol in tetrahydrofuran (B95107) (THF) to produce N-acetyl-L-phenylalanine propyl ester. nih.govbohrium.com This reaction showcases the formation of a propyl ester derivative via transesterification from an ethyl ester.

Studies have compared the efficacy of free versus immobilized Subtilisin Carlsberg. The enzyme was immobilized on carriers such as perlite (B1173460) (PER) and cyclodextrin-modified perlite (PER-CD). nih.govbohrium.com Immobilization was found to significantly enhance the transesterification yield compared to the free enzyme. nih.gov

Enzyme FormSupportReaction MediumYield (%)
Free Subtilisin Carlsberg-Tetrahydrofuran (THF)~55%
Immobilized SC (PER-SC)PerliteTetrahydrofuran (THF)~68%
Immobilized SC (PER-CD-SC)Cyclodextrin-modified PerliteTetrahydrofuran (THF)~77%
Reference nih.gov

Proteinase K Activity in Transesterification Processes

Proteinase K, a robust serine protease from Tritirachium album, exhibits a strong affinity for aromatic amino acids and is effective in catalyzing transesterification reactions, particularly for peptide synthesis. acs.orgnih.gov While direct studies using this compound are limited, extensive research on the closely related L-Phenylalanine, ethyl ester (L-Phe-Et) serves as an excellent model for its catalytic activity. acs.orgacs.orgnih.gov

Proteinase K has been used for the chemoenzymatic synthesis of oligo(L-phenylalanine) from L-Phe-Et in aqueous buffer. acs.org In this process, the ester acts as an activated monomer. The amino group of one monomer attacks the ester carbonyl of another, leading to the formation of a peptide bond and the release of the alcohol—a classic example of aminolysis, a type of transesterification. The reaction can be controlled to produce oligomers of a desired length. acs.org

ParameterValue
EnzymeProteinase K
SubstrateL-Phenylalanine, ethyl ester (L-Phe-Et)
ProductOligo(L-phenylalanine)
Reaction TypeEnzymatic Oligomerization (Transesterification)
Reaction Medium0.9 M Phosphate (B84403) Buffer
pH8.0
Temperature40°C
Optimal Reaction Time120 minutes
Max. Yield~65%
Reference acs.orgresearchgate.net

Influence of Reaction Environment on Enzymatic Activity and Selectivity

Enzymatic reactions, particularly esterifications to produce compounds like this compound, are often performed in nonaqueous or low-water environments. The primary advantage is the shifting of the thermodynamic equilibrium to favor synthesis over the reverse reaction, hydrolysis. nih.gov Water is a product of esterification; its removal or reduction in the reaction medium drives the reaction forward, leading to significantly higher product yields. uni-pannon.huresearchgate.net

The activity and enantioselectivity of enzymes in these media are profoundly influenced by the water content, or more precisely, the water activity (aw). uni-pannon.huresearchgate.net For many lipases, a minimal amount of water is essential to maintain the conformational flexibility required for catalytic activity, while excess water promotes hydrolysis. nih.gov Studies on lipase-catalyzed reactions show that optimal enzyme activity and enantioselectivity are achieved at a specific water activity, which can be attained by controlling the initial water concentration in the solvent. uni-pannon.huresearchgate.net

For instance, in the lipase-catalyzed synthesis of amino acid sugar esters, the addition of small amounts of water (around 0.15% to 0.2% by volume) to a solvent system of 2-methyl-2-butanol (B152257) and dimethyl sulfoxide (B87167) (DMSO) was found to double the glucose conversion yield. researchgate.net Similarly, a study on an intracellular lipase (B570770) from Sphingomonas sp. for aminolysis of esters demonstrated that product generation was only detected in a biphasic n-hexane system containing 10% water, and not in a pure DMSO system, highlighting the critical role of a low-water, non-polar environment. mdpi.com

Reaction SystemSolvent/MediumKey FindingReference
Lipase-catalyzed aminolysisn-hexane with 10% waterProduct formation was observed only in the low-water biphasic system, not in pure DMSO. mdpi.com
Enantioselective esterificationVarious organic solvents and ionic liquidsMaximum reaction rate and enantioselectivity are achieved at an optimal water activity, which is solvent-dependent. uni-pannon.huresearchgate.net
Lipase-catalyzed glucose ester synthesis2-methyl-2-butanol and DMSOAddition of a small quantity of water significantly improved the conversion yield. researchgate.net

Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as "green" or "designer" solvents for biocatalysis. njit.edu They offer several advantages over conventional organic solvents, including negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of substrates. njit.edu In the context of transformations involving this compound, ILs can enhance enzyme activity, stability, and selectivity. researchgate.net

Research has shown that the choice of cation and anion in the IL structure significantly impacts enzyme performance. nih.govresearchgate.net A study on the enzymatic hydrolysis of enantiomeric phenylalanine methyl ester demonstrated that the enantioselectivity of Bacillus licheniformis protease was related to the kosmotropicity of the IL's ions, following the Hofmeister series. researchgate.net Kosmotropic anions and chaotropic cations were found to stabilize the enzyme and enhance its enantioselectivity. researchgate.net

Furthermore, IL-assisted solvent engineering can improve both the kinetics and thermodynamic stability of enzymes. In a study involving Phenylalanine Ammonia-Lyase (PAL), the enzyme exhibited improved kinetic parameters and greater stability against thermal stress in IL-engineered buffer systems compared to a pristine buffer. acs.org For example, in the presence of cholinium acetate (B1210297) ([Ch][Ac]), the enzyme's turnover number (kcat) and catalytic efficiency (kcat/Km) were significantly enhanced. This improvement is attributed to soft interactions, such as hydrogen bonding, between the IL ions and amino acid residues of the enzyme, which induce favorable conformational changes. acs.org

EnzymeIonic Liquid (IL)Observed EffectReference
Rhodotorula glutinis PALCholinium acetate ([Ch][Ac])Increased kcat from 2.04 s-1 to 3.39 s-1; increased catalytic efficiency. acs.org
Rhodotorula glutinis PALCholinium dihydrogen phosphate ([Ch][Dhp])Decreased Vmax and slightly increased Km, suggesting allosteric inhibition. acs.org
Bacillus licheniformis proteaseVarious hydrophilic ILsEnantioselectivity follows the Hofmeister series of the constituent ions. researchgate.net
Various LipasesImidazolium-based ILsEnzyme activity improved with increased alkyl chain length of the imidazolium (B1220033) cation. nih.gov

Immobilization, the process of confining an enzyme to a solid support material, is a cornerstone of industrial biocatalysis. youtube.com This technique enhances enzyme stability, prevents leaching, allows for continuous operation, and simplifies product separation and catalyst reuse. youtube.comnih.gov For processes involving this compound, immobilizing the catalytic enzyme (e.g., a lipase) can lead to higher yields and a more cost-effective process. mdpi.com

A variety of immobilization methods exist, broadly classified as physical (e.g., adsorption, ionic binding) and chemical (e.g., covalent binding, cross-linking). nih.govnih.gov The choice of support and method is crucial and depends on the enzyme and reaction conditions.

Adsorption and Ionic Binding: These methods rely on weak interactions between the enzyme and support. Hydrophobic supports are particularly effective for lipases, which often become hyperactivated upon adsorption due to the interfacial stabilization of their open, active conformation. mdpi.com Ion-exchange resins are also widely used, with the first large-scale industrial application of an immobilized enzyme involving an aminoacylase (B1246476) adsorbed on DEAE-Sephadex for L-amino acid synthesis. nih.gov

Covalent Binding: This method forms strong, stable bonds between the enzyme and the support, minimizing enzyme leaching. youtube.com Common supports include resins with epoxy groups (e.g., methacrylate (B99206) carriers), which react with amine groups on the enzyme's surface to form stable secondary amine bonds. nih.gov

Entrapment: Enzymes can also be physically entrapped within the porous network of a support, such as a membrane or hydrogel. Fumarase has been entrapped in polysulfone membranes for L-malic acid production, maintaining high activity over extended periods. nih.gov

Studies have shown significant improvements with immobilization. For example, porcine pancreatic lipase immobilized on poly-hydroxybutyrate (PHB) particles retained about 63% of its activity after six cycles in the production of butyl butyrate. researchgate.net Similarly, lipase from Thermomyces lanuginosus immobilized on mesoporous PHB retained about 70% of its activity after five esterification cycles. researchgate.net

EnzymeSupport MaterialImmobilization MethodKey OutcomeReference
Porcine Pancreatic Lipase (PPL)Poly-hydroxybutyrate (PHB)AdsorptionRetained 63% activity after 6 cycles. researchgate.net
Thermomyces lanuginosus Lipase (TLL)Mesoporous PHBNot specifiedRetained 70% activity after 5 cycles. researchgate.net
AminoacylaseDEAE-SephadexIonic BindingFirst large-scale industrial application for L-amino acid synthesis. nih.gov
Candida rugosa LipasePHBAdsorption and cross-linkingRetained >50% activity after 14 cycles. researchgate.net

Kinetic and Mechanistic Studies of Enzymatic Reactions

Understanding the kinetics and mechanism of an enzymatic reaction is fundamental to optimizing process parameters and reactor design. For the synthesis of this compound, this involves studying reaction rates, substrate specificity, and the influence of inhibitors.

Lipase-catalyzed esterifications often follow a Ping-Pong Bi-Bi mechanism. nih.gov In this model, the first substrate (the amino acid, L-Phenylalanine) binds to the enzyme, leading to the formation of an acyl-enzyme intermediate and the release of the first product (water). The second substrate (the alcohol, propanol) then binds to this intermediate, and after the reaction, the final ester product is released, regenerating the free enzyme. researchgate.net

Kinetic studies frequently reveal substrate inhibition, where high concentrations of either the acid or the alcohol can decrease the reaction rate. researchgate.net This is a critical consideration for industrial-scale synthesis. A study on the esterification of isovaleric acid and ethanol (B145695) using immobilized Rhizomucor miehei lipase demonstrated a bi-substrate inhibition pattern consistent with the Ping-Pong Bi-Bi mechanism, where both substrates could form dead-end complexes with the enzyme. researchgate.net

The reaction medium also plays a significant role in kinetics. The same study found that using a mixed solvent system resulted in a higher Michaelis constant (Km) for the alcohol compared to pure hexane, indicating that enhanced solvation of the alcohol in the mixed solvent led to a lower degree of inhibition. researchgate.net

Kinetic resolution is a powerful application of enzyme catalysis to separate racemic mixtures. nih.gov In the enzymatic kinetic resolution of racemic amino acid esters, an enzyme selectively reacts with one enantiomer, leaving the other unreacted. njit.edu The efficiency of this process is described by the enantiomeric ratio (E), a measure of the enzyme's selectivity. Lipases are widely used for this purpose due to their excellent stability in organic solvents and high enantioselectivity. mdpi.com

Reaction StudiedEnzymeKinetic Model/MechanismKey FindingsReference
Esterification of ethanol and isovaleric acidImmobilized Rhizomucor miehei lipasePing-Pong Bi-Bi with bi-substrate inhibitionObserved dead-end inhibition by both acid and alcohol; solvent affects the degree of inhibition. researchgate.net
General lipase catalysisLipasesPing-Pong Bi-BiThe mechanism involves an acyl-enzyme intermediate. nih.gov
Resolution of racemic amino acid estersLipases (general)Kinetic ResolutionLipases show high enantioselectivity (high E-value) in resolving racemic esters. nih.govmdpi.com
Selective amidation of phenylglycinolNovozym 435N/AOptimal temperature was 60°C; higher temperatures led to denaturation and decreased yield. nih.gov

Advanced Spectroscopic and Mechanistic Analytical Techniques for L Phenylalanine, Propyl Ester and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of L-Phenylalanine, propyl ester. It provides detailed information about the carbon-hydrogen framework, allowing for the precise assignment of each atom within the molecule.

The ¹H and ¹³C NMR spectra provide a complete map of the proton and carbon environments in this compound. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, while the coupling patterns in ¹H NMR reveal connectivity between adjacent protons. Analysis of the ionic liquid forms, such as L-phenylalanine propyl ester ibuprofenate and salicylate (B1505791), confirms the structure of the ester cation. nih.govnih.gov

The ¹H NMR spectrum shows distinct signals for the aromatic protons of the phenyl ring, the methine proton at the chiral center (α-carbon), the diastereotopic methylene (B1212753) protons of the benzyl (B1604629) group, and the protons of the n-propyl ester group. Similarly, the ¹³C NMR spectrum displays unique resonances for the carbonyl carbon of the ester, the aromatic carbons, the α-carbon, the β-carbon, and the carbons of the propyl chain.

Table 1: Predicted ¹H NMR Spectral Data for this compound Cation Data inferred from spectra of related salt derivatives. nih.gov

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Phenyl (C₆H₅)7.20 - 7.30Multiplet-
α-CH~4.77Singlet (broad) / Triplet-
β-CH₂3.10 - 3.30Multiplet-
Ester O-CH₂~4.10Triplet~6.7
Ester CH₂-CH₂~1.65Sextet~7.0
Ester CH₃~0.95Triplet~7.4
NH₃⁺4.77 (in Ibuprofenate salt)Singlet (broad)-

Table 2: Predicted ¹³C NMR Spectral Data for this compound Cation Data inferred from spectra of related salt derivatives. nih.govnih.gov

Carbon AtomChemical Shift (δ, ppm)
Carbonyl (C=O)~170.5
Aromatic C (quaternary)~135.0
Aromatic CH127.0 - 130.0
α-CH~54.0
β-CH₂~37.0
Ester O-CH₂~68.0
Ester CH₂-CH₂~22.0
Ester CH₃~10.5

Beyond basic 1D NMR, advanced 2D NMR techniques are employed to analyze the conformation and intermolecular interactions of this compound.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings, confirming the connectivity within the propyl chain and the spin system of the phenylalanine backbone (α-CH to β-CH₂).

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over two to three bonds, which is critical for confirming the assignment of quaternary carbons and the ester linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These techniques detect through-space interactions between protons that are close to each other, providing crucial data on the molecule's three-dimensional structure and preferred conformation in solution. For a flexible molecule like this compound, NOESY can reveal the spatial relationship between the phenyl ring protons and the ester chain protons.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Conjugation Confirmation

Vibrational and electronic spectroscopy methods like IR and UV-Vis are fundamental for identifying key functional groups and confirming the presence of conjugated systems. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific functional groups. The strong carbonyl (C=O) stretch of the ester is one of the most prominent peaks. The N-H stretching vibrations of the primary amine (or protonated amine) and the C-H stretches of the aromatic and aliphatic parts are also clearly visible.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (Amine)3300 - 3400Medium, broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium to strong
C=O Stretch (Ester)1730 - 1750Strong, sharp
C=C Stretch (Aromatic)1450 - 1600Medium, multiple bands
C-O Stretch (Ester)1150 - 1250Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by the electronic transitions of the phenyl group. The ester functionality does not significantly influence the absorption in the typical 200-400 nm range. The spectrum shows a characteristic absorption maximum (λ_max) around 257-260 nm, which is typical for the π → π* transitions of the benzene (B151609) ring. This confirms the presence of the aromatic chromophore within the molecule.

Chromatographic Methods for Quantitative Analysis and Purity Assessment

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and its enantiomer, as well as for quantifying its concentration.

Gas Chromatography (GC) is a powerful method for monitoring the progress of biocatalytic reactions, such as the transesterification of N-acetyl-L-phenylalanine ethyl ester with 1-propanol (B7761284) to yield N-acetyl-L-phenylalanine propyl ester. pnas.org Due to its volatility, the ester can be analyzed directly, often using a flame ionization detector (FID) for quantification. The method allows for rapid and accurate determination of product formation over time.

For quantitative analysis, an internal standard (e.g., nonadecane) is typically added to the reaction mixture. pnas.org By comparing the peak area of the product to that of the internal standard, the exact concentration of this compound can be calculated, enabling the determination of reaction kinetics and enzyme efficiency. pnas.org

Table 4: Typical GC Conditions for Analysis of this compound Derivatives

ParameterConditionSource
InstrumentVarian Model 3800 / Hewlett Packard HP6890 google.com
ColumnDB-5 or RTX-5 capillary column (e.g., 30 m x 0.25 mm ID) google.com
Carrier GasHelium google.com
DetectorFlame Ionization Detector (FID)
Temperature ProgramExample: 150°C to 210°C at 8°C/min google.com
ApplicationMonitoring biocatalytic transesterification pnas.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both purification and analytical assessment of this compound. Reversed-phase HPLC can be used to assess the chemical purity of the compound by separating it from non-polar and polar impurities.

Crucially, chiral HPLC is the standard method for determining the enantiomeric purity of the product. google.com Since L- and D-enantiomers have identical physical properties in a non-chiral environment, a chiral stationary phase (CSP) is required for their separation. google.com Enzymes used in biocatalysis often exhibit high selectivity, producing predominantly one enantiomer. Chiral HPLC is used to quantify the amount of the desired L-enantiomer versus the undesired D-enantiomer, allowing for the calculation of enantiomeric excess (ee), a critical quality attribute for pharmaceutical compounds. google.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of this compound and its derivatives. It provides crucial information regarding the compound's molecular weight and offers insights into its structure through the analysis of fragmentation patterns. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization (ESI-MS) are commonly employed to ionize the molecule and analyze its mass-to-charge ratio (m/z).

For this compound, the nominal molecular weight is 207 g/mol . In mass spectrometry, this is confirmed by the observation of the molecular ion peak (M⁺˙) or, more commonly in soft ionization techniques like ESI, the protonated molecule [M+H]⁺ at an m/z value corresponding to the molecular weight plus the mass of a proton.

The fragmentation of this compound under mass spectrometric conditions, particularly with electron ionization (EI), follows predictable pathways characteristic of amino acid esters. The resulting mass spectrum is a unique fingerprint, defined by a series of fragment ions that reveal the molecule's constituent parts.

Detailed research findings indicate that the primary fragmentation pathways for phenylalanine derivatives involve cleavages at several key locations: the ester bond, the bond between the alpha-carbon and the carbonyl group, and the benzylic bond of the side chain. nih.govresearchgate.net

One of the most characteristic fragments for any compound containing a benzyl group, including this compound, is the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91. massbank.eu This stable cation is formed by the cleavage and rearrangement of the phenylalanine side chain.

Another significant fragmentation pathway involves the loss of the entire carbo-propoxy group ([COOC₃H₇]). This cleavage results in a prominent ion at m/z 120, corresponding to the [M - COOC₃H₇]⁺ fragment. massbank.eumassbank.eu This ion is indicative of the core amino acid structure minus the ester functionality.

Further fragmentation can occur through the loss of the propoxy radical (·OC₃H₇) from the molecular ion, leading to the formation of a stable acylium ion ([C₉H₁₀NO]⁺) at m/z 148. The stability of acylium ions makes this a common fragmentation route. libretexts.org

The table below summarizes the key expected fragments for this compound based on established fragmentation principles for similar molecules.

Table 1: Predicted Mass Spectrometry Fragments for this compound

m/z Value Ion Formula Proposed Fragment Structure Fragmentation Pathway
208 [C₁₂H₁₈NO₂]⁺ [M+H]⁺ Protonated Molecular Ion
148 [C₉H₁₀NO]⁺ [M - ·OC₃H₇]⁺ Loss of the propoxy radical
120 [C₈H₁₀N]⁺ [M - COOC₃H₇]⁺ Loss of the carbo-propoxy group

The analysis of these characteristic fragments allows for unambiguous confirmation of the this compound structure and can be used to distinguish it from its isomers and other related derivatives.

Table of Mentioned Compounds

Compound Name

Computational and Theoretical Studies on L Phenylalanine, Propyl Ester

Molecular Modeling Approaches for Conformational Analysis

Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules like L-Phenylalanine, propyl ester. The spatial arrangement of atoms, or conformation, is determined by the rotation around single bonds, and different conformations can possess varying energy levels and, consequently, different physical and chemical properties. gelisim.edu.tr

Molecular modeling encompasses a range of computational techniques used to determine the preferred conformations of a molecule. For molecules related to this compound, such as the parent amino acid L-Phenylalanine, several methods have been successfully applied. These include semi-empirical models like AM1 and PM3, as well as more rigorous ab initio methods like Hartree-Fock (HF) and Density Functional Theory (DFT), often employing basis sets such as 6-311++G(d,p). gelisim.edu.tr

The goal of these calculations is to explore the potential energy surface of the molecule to locate low-energy, stable conformations. For the L-Phenylalanine backbone, key torsional angles determine the orientation of the phenyl ring relative to the amino acid structure. nih.gov The addition of the propyl ester group in this compound introduces further rotational freedom, increasing the complexity of its conformational landscape. Computational models are indispensable for systematically studying these rotations and predicting the most probable structures the molecule will adopt.

Table 1: Common Molecular Modeling Methods for Conformational Analysis

Method Description Application
Semi-Empirical (e.g., AM1, PM3) Uses parameters derived from experimental data to simplify calculations. Faster than ab initio methods. Rapidly scanning potential energy surfaces to find initial stable conformers.
Hartree-Fock (HF) An ab initio method that solves the Schrödinger equation without empirical parameters but neglects electron correlation. Provides a fundamental, albeit less accurate, description of molecular geometry and energy.

| Density Functional Theory (DFT) | An ab initio method that includes effects of electron correlation, offering a good balance of accuracy and computational cost. Functionals like B3LYP are common. | Accurately calculating the geometries and relative energies of different conformers. gelisim.edu.tr |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide deep insights into the electronic structure of a molecule, which is fundamental to understanding its chemical reactivity. Density Functional Theory (DFT) is a predominant method for this purpose, allowing for the calculation of various molecular properties and reactivity descriptors. researchgate.netrasayanjournal.co.in

The electronic character of a molecule is largely described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). rasayanjournal.co.in The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. rasayanjournal.co.in

From these orbital energies, several global reactivity descriptors can be calculated to quantify chemical behavior. These descriptors, summarized in the table below, allow for a theoretical prediction of how this compound might behave in chemical reactions. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize electron-rich and electron-poor regions of the molecule, identifying likely sites for electrophilic and nucleophilic attack. rasayanjournal.co.in

Table 2: Key Quantum Chemical Descriptors and Their Significance

Descriptor Formula Significance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity; a smaller gap suggests higher reactivity. rasayanjournal.co.in
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution. Harder molecules are less reactive. rasayanjournal.co.inmdpi.com
Electronegativity (χ) -(EHOMO + ELUMO) / 2 Measures the power of an atom or group to attract electrons. rasayanjournal.co.inmdpi.com

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the ability of a molecule to accept electrons; a measure of its electrophilic nature. rasayanjournal.co.inmdpi.com |

These computational tools can be applied directly to this compound to predict its reactivity profile, guiding its potential applications in synthesis or materials science.

Simulation of Enzyme-Substrate Interactions in Biocatalysis

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and efficiency. Understanding how a substrate like this compound interacts with an enzyme's active site is crucial for designing and optimizing biocatalytic processes. Computational simulations, particularly molecular dynamics (MD), are powerful tools for studying these interactions at an atomic level. arxiv.org

Enzymes such as Phenylalanine Ammonia-Lyase (PAL) and various esterases are relevant to the biocatalysis of L-Phenylalanine and its derivatives. nih.govnih.gov MD simulations can model the dynamic process of the substrate entering the enzyme's active site, binding, and undergoing a chemical reaction. These simulations track the movements of every atom in the system over time, providing a detailed picture of the binding modes and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the enzyme-substrate complex. arxiv.orgub.edu

By analyzing these simulations, researchers can:

Identify key amino acid residues in the active site that are critical for substrate recognition and catalysis. arxiv.org

Calculate binding affinities and interaction energies to predict how tightly the substrate binds. ub.edu

Visualize the conformational changes that occur in both the enzyme and the substrate upon binding.

Gain insights into the reaction mechanism , helping to explain the enzyme's specificity and catalytic power.

While specific studies simulating this compound with an enzyme may not be widely published, these established computational methods are fully applicable. Such simulations would be invaluable for predicting which enzymes could effectively process this ester or for guiding protein engineering efforts to create novel biocatalysts.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, which is essential for the identification and characterization of molecules. Methods like DFT can accurately calculate the spectroscopic properties of molecules such as L-Phenylalanine and its derivatives. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By comparing the computed spectrum with experimental data, a detailed assignment of the vibrational modes to specific molecular motions (e.g., C=O stretching, N-H bending) can be achieved. researchgate.net For flexible molecules, it is possible to compute the spectra for several stable conformers and generate a Boltzmann-weighted average spectrum that more accurately represents the experimental result. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can also predict NMR chemical shifts and spin-spin coupling constants. These calculations help in assigning signals in experimental ¹H and ¹³C NMR spectra and can provide detailed information about the molecule's conformation in solution.

The application of these predictive methods to this compound would allow for a theoretical characterization of its spectroscopic signatures. This is particularly useful for confirming the identity of a synthesized compound or for analyzing its structural features without relying solely on experimental measurements. The close agreement often found between computed and experimental spectra for related molecules underscores the predictive power of these computational approaches. nih.govresearchgate.net

Role in Supramolecular Chemistry and Host Guest Systems

Complexation with Macrocyclic Host Molecules (e.g., Cucurbiturils)

Research has shown that L-phenylalanine, propyl ester can form stable host-guest complexes with members of the cucurbit[n]uril (Q[n]) family, specifically cucurbituril (B1219460) (Q), cucurbituril (Q), and cucurbituril (Q). Cucurbiturils are macrocyclic compounds made of glycoluril (B30988) units linked by methylene (B1212753) bridges, creating a hydrophobic cavity and two hydrophilic portals. These features make them effective hosts for a variety of guest molecules in aqueous solutions.

The formation of these complexes is driven by non-covalent interactions, including hydrophobic effects, where the nonpolar phenyl and propyl groups of the L-phenylalanine propyl ester are encapsulated within the hydrophobic cavity of the cucurbituril, and ion-dipole interactions between the host's carbonyl portals and the guest molecule. The size of the cucurbituril cavity plays a crucial role in determining the nature and stoichiometry of the resulting complex.

Investigation of Host-Guest Inclusion Complexes

The formation and structure of the inclusion complexes between this compound derivatives and cucurbit[n]urils have been investigated using several spectroscopic techniques.

¹H NMR Spectroscopy: Proton nuclear magnetic resonance (¹H NMR) spectroscopy is a powerful tool for studying host-guest interactions in solution. Upon complexation, significant changes in the chemical shifts of the protons of the guest molecule are observed. For the this compound moiety, the protons of the phenylalanine residue experience an upfield shift, indicating their inclusion within the shielding environment of the cucurbituril cavity. Protons of other parts of the molecule located near the deshielding portals of the host may show a downfield shift.

Fluorescence Spectrophotometry: This technique is used to study the binding process and determine the stoichiometry of the host-guest complexes. Changes in the fluorescence intensity of a guest molecule upon addition of the host can provide information about the binding affinity and the ratio in which the host and guest molecules associate.

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of complex formation by showing shifts in the vibrational frequencies of functional groups involved in the host-guest interaction.

These studies have confirmed that the phenylalanine residue of the guest molecule is preferentially located within the hydrophobic cavity of the Q[n] hosts.

Characterization of Binding Affinity and Stoichiometry in Supramolecular Assemblies

The binding between this compound derivatives and cucurbit[n]urils is characterized by specific stoichiometries, which are dependent on the size of the host macrocycle. Fluorometric analysis has revealed the formation of complexes with varying host-to-guest ratios.

The different cavity sizes of the cucurbituril homologs accommodate the guest molecule in distinct ways, leading to the observed variations in stoichiometry. This highlights the principle of molecular recognition, where the geometric and electronic complementarity between the host and guest dictates the structure of the resulting supramolecular assembly.

Below is a table summarizing the observed stoichiometries for the complexation of an adefovir (B194249) bis(L-phenylalanine propyl) ester prodrug with different cucurbit[n]urils.

Host MoleculeGuest Molecule Containing this compoundObserved Stoichiometries (Host:Guest)
Cucurbituril (Q)Adefovir bis(L-phenylalanine propyl) ester1:1 or 2:1
Cucurbituril (Q)Adefovir bis(L-phenylalanine propyl) ester1:1 or 3:1
Cucurbituril (Q)Adefovir bis(L-phenylalanine propyl) ester2:1

Table 1: Stoichiometries of Host-Guest Complexes Between Cucurbit[n]urils and an this compound Derivative. Data derived from fluorometric analysis.

Influence of Host-Guest Complexation on Chemical Stability of Derivatives

A significant consequence of the encapsulation of this compound derivatives within a macrocyclic host is the enhancement of their chemical stability. Hygroscopic stability studies have demonstrated that the formation of a host-guest complex with cucurbit[n]urils significantly improves the moisture stability of the guest molecule.

By being sequestered within the protective environment of the host's cavity, the guest molecule is shielded from external factors, such as humidity, which can contribute to its degradation. This stabilization is a key advantage of supramolecular encapsulation and has important implications for the formulation and storage of compounds containing the this compound moiety.

Future Directions and Emerging Research Avenues for L Phenylalanine, Propyl Ester

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The future of chemical synthesis lies in the development of environmentally benign and efficient processes. For L-phenylalanine, propyl ester, research is moving beyond traditional chemical methods towards greener alternatives that minimize waste and energy consumption. A primary focus is the use of biocatalysis, particularly lipase-catalyzed esterification in non-aqueous solvents. Lipases, such as those from Rhizomucor miehei and porcine pancreas, have demonstrated high yields (up to 98-99%) for the synthesis of other L-phenylalanine and amino acid esters, offering a regioselective and clean synthetic pathway that avoids harsh reagents and complex protection-deprotection steps. nih.govnih.govdocumentsdelivered.comresearchgate.net

Another promising avenue is the integration of enzymatic synthesis with continuous flow technologies. frontiersin.org Immobilizing enzymes on solid supports allows for the creation of stable, reusable heterogeneous catalysts that can be incorporated into packed bed reactors. frontiersin.org This approach not only enhances catalyst efficiency and reusability but also enables process intensification, leading to shorter reaction times and higher productivity. frontiersin.org The development of ionic liquids (ILs) derived from amino acid esters, such as the ethyl ester of L-phenylalanine, points towards the design of novel reaction media that can be both effective and potentially biodegradable, aligning with the principles of green chemistry. researchgate.netresearchgate.net

Synthetic StrategyKey FeaturesPotential Advantages for SustainabilityRelevant Research Findings
Conventional Chemical EsterificationAcid catalysis (e.g., H₂SO₄), high temperatures.Established methodology.Often requires harsh conditions and generates waste.
Biocatalytic Synthesis (Lipase)Enzyme-catalyzed reaction in organic solvents.High selectivity, mild reaction conditions, reduced byproducts. nih.govnih.govHigh yields reported for similar amino acid esters. nih.gov
Immobilized Enzyme Flow ChemistryEnzyme fixed on a solid support in a continuous reactor.Catalyst reusability, process intensification, shorter reaction times. frontiersin.orgDemonstrated for the synthesis of phenylalanine analogues. frontiersin.org
Synthesis in Green SolventsUse of biodegradable or recyclable solvents (e.g., ionic liquids).Reduced environmental impact, potential for novel reactivity. researchgate.netunibo.itL-phenylalanine ethyl ester used to create biodegradable ionic liquids. researchgate.netresearchgate.net

Exploration of this compound as a Chiral Building Block in Asymmetric Synthesis

The intrinsic chirality of L-phenylalanine makes its derivatives valuable building blocks in asymmetric synthesis for producing enantiomerically pure pharmaceuticals and fine chemicals. mdpi.com this compound serves as a "chiral pool" starting material, where the ester functionality acts as a protecting group for the carboxylic acid, allowing for selective reactions at the amino group or the phenyl ring. The chirality at the α-carbon is then used to direct the stereochemical outcome of subsequent transformations. mdpi.com

Future research will likely focus on utilizing this compound in novel carbon-carbon and carbon-nitrogen bond-forming reactions. For example, palladium-catalyzed coupling reactions can link the amino acid ester scaffold to aryl halides, creating complex chiral molecules. semanticscholar.org The propyl group, compared to a methyl or ethyl group, can subtly alter the molecule's solubility, steric profile, and reactivity, which could be exploited to optimize reaction conditions or influence diastereoselectivity in complex synthetic sequences. As a key intermediate, it can be used in the synthesis of chiral amines, alcohols, and amides, which are themselves critical components in drug discovery and development.

Advanced Engineering of Biocatalytic Systems for this compound Transformations

Beyond its synthesis, biocatalysis offers powerful tools for the selective transformation of this compound. A significant area of future research involves the engineering of enzymes to perform novel and efficient modifications on the ester. While lipases are well-suited for ester synthesis, they can also catalyze other reactions like aminolysis (amide bond formation) and transesterification under specific conditions. mdpi.com Advanced engineering techniques, such as directed evolution and rational protein design, can be employed to enhance the substrate specificity of existing enzymes for the propyl ester, improve their stability in organic solvents, and increase their catalytic efficiency.

For instance, an engineered lipase (B570770) could be developed to catalyze the direct amidation of this compound with a specific amine, providing a green route to chiral amides and peptides. mdpi.com Similarly, phenylalanine ammonia (B1221849) lyases (PALs), which naturally catalyze the reversible amination of cinnamic acids, could be engineered to act on derivatives of this compound. nih.govnih.gov The development of multi-enzyme cascade reactions, where several enzymes work in concert to perform a series of transformations in a single pot, represents a frontier in biocatalysis that could enable the efficient conversion of this compound into complex, high-value molecules. nih.gov

Integration into Materials Science and Nanotechnology Applications (excluding direct clinical use)

The incorporation of biologically derived molecules into advanced materials is a rapidly growing field. This compound is a promising candidate for the development of novel biodegradable polymers and nanomaterials. Its structure combines a rigid phenyl group with a flexible propyl ester chain, making it an interesting monomer for creating polymers with tunable properties.

Research has shown that poly(ester urea)s (PEUs) and polyphosphazenes derived from L-phenylalanine and its longer-chain alkyl esters can form biodegradable materials with a wide range of mechanical properties. acs.orgrsc.org The length of the alkyl ester chain directly influences properties such as the glass transition temperature and the rate of hydrolytic degradation. acs.orgrsc.org By integrating the propyl ester as a monomer, new polymers could be designed with specific degradation profiles and mechanical strengths for applications in specialty packaging or as temporary scaffolds in non-clinical settings. Furthermore, the amphiphilic nature of this compound could be exploited to create self-assembling systems, such as micelles or vesicles, for the encapsulation and controlled release of active compounds in non-therapeutic contexts, or as templates for the synthesis of structured nanomaterials. The use of L-phenylalanine in molecularly imprinted polymers to create specific recognition sites further suggests its derivatives could be used to construct functional materials with tailored binding capabilities. webofproceedings.org

Polymer PropertyInfluence of Alkyl Ester Chain LengthHypothetical Impact of Propyl Ester
Glass Transition Temperature (Tg)Tg decreases with increasing alkyl chain length, making the polymer more flexible. rsc.orgWould likely result in a lower Tg than the ethyl ester, yielding a more elastomeric material.
Hydrolytic Degradation RateCan be tuned by varying the diol and amino acid ester components. acs.orgThe increased hydrophobicity of the propyl group may slow the degradation rate compared to methyl/ethyl esters.
Mechanical Strength (Elastic Modulus)Longer, more flexible segments tend to reduce the elastic modulus. acs.orgMay produce a polymer with intermediate flexibility and strength compared to shorter and longer chain esters.
SolubilityIncreased alkyl chain length generally enhances solubility in organic solvents.Improved solubility in nonpolar solvents could facilitate processing and formulation.

Deepening Understanding of Molecular Interactions in Complex Chemical Systems

A fundamental understanding of the molecular interactions governing the behavior of this compound is crucial for unlocking its full potential. Future research will increasingly rely on computational chemistry and advanced spectroscopic techniques to probe these interactions. Theoretical studies, such as those using density functional theory (DFT), can reveal how the propyl group influences the molecule's intramolecular interactions, such as the relationship between the phenyl ring and the amino acid backbone. researchgate.net

This knowledge is critical for predicting the compound's conformation, stability, and reactivity. For example, understanding how this compound adsorbs onto a catalyst surface is key to designing more efficient hydrogenation or coupling reactions. researchgate.net Furthermore, modeling its intermolecular interactions—including hydrogen bonding, π-π stacking, and hydrophobic forces—can predict its behavior in solution, its tendency to self-assemble, and its compatibility with other molecules in a polymer matrix. This deeper molecular insight will accelerate the rational design of new catalysts, materials, and chemical systems based on this versatile chiral building block.

Q & A

Q. What are the optimal synthetic routes for L-phenylalanine propyl ester, and how can yield be maximized?

L-Phenylalanine propyl ester is typically synthesized via esterification of L-phenylalanine with propanol under acidic or enzymatic catalysis. Evidence shows that optimizing reaction parameters (e.g., molar ratios, temperature, and catalyst type) can achieve yields up to 93.5% . For instance, using hydrochloride salts of L-phenylalanine with propyl alcohol under reflux conditions with azeotropic removal of water improves efficiency. Purification via flash chromatography (e.g., CHCl₃/MeOH gradients) or crystallization enhances purity .

Q. Which analytical methods are most effective for characterizing L-phenylalanine propyl ester and its derivatives?

High-resolution mass spectrometry (HRMS), NMR (¹H/¹³C), and IR spectroscopy are critical for structural confirmation. X-ray crystallography can resolve stereochemical details, as demonstrated in phenanthroline–oxazine complexes derived from L-phenylalanine propyl ester . Chromatographic separation (e.g., HPTLC or HPLC) is recommended for analyzing ester purity in mixtures, particularly when distinguishing between structurally similar esters like methyl, ethyl, and propyl derivatives .

Q. How does L-phenylalanine propyl ester function as a precursor in pharmaceutical synthesis?

The ester serves as a prodrug moiety or intermediate in drug delivery systems. For example, it enhances lipophilicity in ibuprofen derivatives, improving transdermal permeation. Studies show that prodrugs like L-phenylalanine propyl ester ibuprofenate exhibit delayed peak permeation (4–5 hours) compared to shorter-chain esters, attributed to slower enzymatic hydrolysis .

Advanced Research Questions

Q. How do reaction pathways diverge when using L-phenylalanine propyl ester versus methyl/ethyl esters in ligand synthesis?

The ester chain length significantly influences product selectivity. In phenanthroline ligand synthesis, L-phenylalanine propyl ester yields oxazine products (e.g., propyl 2-phenyl-2H-oxazino-phenanthroline carboxylate) via intramolecular cyclization, while methyl esters favor pyrido-phenanthrolinone derivatives. This divergence stems from steric effects and nucleophilic reactivity differences at the ester carbonyl group .

Q. What experimental strategies resolve contradictions in ester production when L-phenylalanine propyl ester is added to fermentation systems?

Adding L-phenylalanine propyl ester in fermentation (e.g., papaya wine with Williopsis mrakii) competes for acetyl-CoA, diverting resources toward 2-phenylethyl acetate synthesis while suppressing isoamyl esters. Methodological solutions include:

  • Quantifying acetyl-CoA pools via LC-MS.
  • Using isotopic tracing to track precursor utilization.
  • Modulating AAT (alcohol acetyltransferase) activity with inhibitors/inducers to balance ester profiles .

Q. How can permeation kinetics of L-phenylalanine propyl ester prodrugs be modeled for transdermal delivery?

In vitro Franz diffusion cells with synthetic membranes (e.g., Strat-M®) or ex vivo human skin can model permeation. Key variables include:

  • Time intervals (e.g., hourly sampling over 24 hours).
  • Receptor fluid composition (e.g., PBS with surfactants to mimic physiological conditions).
  • Data fitting to Higuchi or Korsmeyer-Peppas models to determine diffusion mechanisms .

Q. What role does L-phenylalanine propyl ester play in modulating enzymatic activity in non-aqueous media?

In solvent-tolerant systems (e.g., ionic liquids), the ester acts as a substrate for PAL (phenylalanine ammonia lyase) to produce cinnamic acid derivatives. Activity optimization requires:

  • Screening solvent polarity (log P values >2 enhance enzyme stability).
  • Co-factor supplementation (e.g., 3,5-dihydro-5-methyldiene-4H-imidazol-4-one) to sustain catalytic cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.